molecular formula C12H21N3O3 B7068869 N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B7068869
M. Wt: 255.31 g/mol
InChI Key: TVULVGLGCCTLHE-VIFPVBQESA-N
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Description

N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a unique molecular structure. It finds extensive use in various fields due to its potential biological activity and chemical reactivity.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-7(2)11-10(8(3)14-15-11)12(17)13-9(5-16)6-18-4/h7,9,16H,5-6H2,1-4H3,(H,13,17)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULVGLGCCTLHE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)C(=O)NC(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C(C)C)C(=O)N[C@@H](CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step process. Initially, the pyrazole ring is constructed through cyclization reactions involving appropriate starting materials. Subsequent steps include functional group manipulations such as hydrolysis, methylation, and amidation to introduce the desired hydroxy, methoxy, methyl, and isopropyl groups. Industrial Production Methods : Industrial production may employ continuous flow synthesis techniques to enhance efficiency and yield. Optimized reaction conditions, including temperature control, choice of solvents, and catalysts, are crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxy group can undergo oxidation to form a ketone.

  • Reduction: Reduction of the pyrazole ring could yield dihydropyrazole derivatives.

  • Substitution Various nucleophiles can substitute the methoxy group under suitable conditions. : Substitution: Various nucleophiles can substitute the methoxy group under suitable conditions. Common Reagents and Conditions :

  • Oxidizing agents: Pyridinium chlorochromate (PCC)

  • Reducing agents: Sodium borohydride (NaBH₄)

  • Substitution conditions: Basic conditions with strong nucleophiles such as sodium methoxide (NaOCH₃) Major Products :

  • Oxidation leads to ketones.

  • Reduction forms dihydropyrazoles.

  • Substitution yields substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Biology : Investigated for potential activity in biological assays, including enzyme inhibition and receptor binding studies. Medicine : Potential therapeutic applications, especially in designing drugs targeting specific biochemical pathways. Industry : Utilized in the production of agrochemicals and materials science applications for its unique structural features.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure enables binding to these targets, modulating their activity. Pathways involved include inhibition of enzyme catalysis or alteration of receptor-ligand interactions, resulting in desired biological effects.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is distinguished by its specific substituents, contributing to its unique reactivity and biological activity. Similar compounds include:

  • 3-methyl-1H-pyrazole-4-carboxamide

  • 5-methyl-3-isopropyl-1H-pyrazole-4-carboxamide

  • 1-hydroxy-2-methoxypropane derivatives

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